Diethyl [2-phenyl-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate
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Overview
Description
Diethyl [2-phenyl-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that features a phosphonate group, an oxazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-phenyl-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate typically involves the formation of the oxazole ring followed by the introduction of the phosphonate group. One common method involves the reaction of a phenyl-substituted oxazole with diethyl phosphite in the presence of a base. The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-phenyl-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or oxazole moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted oxazole or piperidine derivatives.
Scientific Research Applications
Diethyl [2-phenyl-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Diethyl [2-phenyl-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The oxazole ring and piperidine moiety can interact with enzymes or receptors, leading to modulation of their activity. The phosphonate group can also participate in binding interactions, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Diethyl [2-phenyl-5-(morpholin-1-yl)-1,3-oxazol-4-yl]phosphonate: Similar structure but with a morpholine ring instead of piperidine.
Diethyl [2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazol-4-yl]phosphonate: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
Diethyl [2-phenyl-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound in drug design and other applications .
Properties
Molecular Formula |
C18H25N2O4P |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-2-phenyl-5-piperidin-1-yl-1,3-oxazole |
InChI |
InChI=1S/C18H25N2O4P/c1-3-22-25(21,23-4-2)17-18(20-13-9-6-10-14-20)24-16(19-17)15-11-7-5-8-12-15/h5,7-8,11-12H,3-4,6,9-10,13-14H2,1-2H3 |
InChI Key |
FVLDPWFDIFFOLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)N3CCCCC3)OCC |
Origin of Product |
United States |
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